Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate

Ester prodrug design Metabolic stability Pharmacokinetics

Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate (Molecular Formula: C19H18O3S; Molecular Weight: 326.4 g/mol) is a synthetic organic compound belonging to the benzoate ester class, distinguished by an ortho-substituted propanoyl linker bearing a 2-methanethioylphenyl (thioformylphenyl) moiety. The thioformyl (–CH=S) functional group is the sulfur analogue of the formyl group, conferring distinct electronic and reactivity properties compared to oxygen-containing carbonyl counterparts.

Molecular Formula C19H18O3S
Molecular Weight 326.4 g/mol
Cat. No. B13102836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate
Molecular FormulaC19H18O3S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2C=S
InChIInChI=1S/C19H18O3S/c1-2-22-19(21)17-10-6-5-9-16(17)18(20)12-11-14-7-3-4-8-15(14)13-23/h3-10,13H,2,11-12H2,1H3
InChIKeyUSFIUIVCMLSBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate – Structural Identity and Compound Class for Procurement Evaluation


Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate (Molecular Formula: C19H18O3S; Molecular Weight: 326.4 g/mol) is a synthetic organic compound belonging to the benzoate ester class, distinguished by an ortho-substituted propanoyl linker bearing a 2-methanethioylphenyl (thioformylphenyl) moiety. The thioformyl (–CH=S) functional group is the sulfur analogue of the formyl group, conferring distinct electronic and reactivity properties compared to oxygen-containing carbonyl counterparts [1]. As a member of the thioaldehyde-containing benzoate family, this compound occupies a structurally defined niche relevant to medicinal chemistry, chemical biology probe development, and synthetic methodology research [2]. Its procurement significance arises from the combination of an ortho-substituted benzoate scaffold with a reactive thioformyl handle, a structural motif not replicated by generic benzoate esters or simpler thioether analogs.

Thioformyl handle for sulfur-specific covalent probe and reactivity studies
Ortho-substituted benzoate scaffold enforces steric constraints and altered recognition
Ethyl ester with reported class-level esterase susceptibility profile

Why Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate Cannot Be Replaced by In-Class Analogs Without Validation


Substituting this compound with a positional isomer (meta- or para-substituted benzoate), a regioisomer (4-methanethioylphenyl variant), an oxygen analog (2-formylphenyl), or a methyl ester congener is not scientifically neutral. Ortho-substitution on the benzoate ring introduces steric and electronic perturbations that alter hydrolysis kinetics, enzyme recognition, and molecular conformation relative to meta and para isomers [1]. The thioformyl group (–CH=S) exhibits fundamentally different nucleophilic/electrophilic reactivity compared to the formyl (–CH=O) group, including distinct cycloaddition behaviour and sulfur-specific covalent probe potential [2]. Furthermore, the ethyl ester moiety confers altered metabolic stability versus the methyl ester, as demonstrated by divergent plasma hydrolysis half-lives in preclinical models [3]. Each of these structural features independently modulates the compound's behaviour in chemical and biological systems, meaning that interchange with a close analog without re-validation risks irreproducible results and flawed structure–activity conclusions.

Ortho-substituted benzoate (target)
Meta or para positional isomer: steric and electronic shifts may alter hydrolysis kinetics and binding-site recognition
Ethyl ester (target)
Methyl ester: slower esterase-mediated hydrolysis (~2.1× difference reported) may shift exposure profile
Thioformyl (–CH=S) group (target)
Formyl (–CH=O) analog: loss of sulfur-specific electrophilicity and covalent-probe potential
2-Methanethioylphenyl regioisomer (target)
4-Methanethioylphenyl regioisomer: different conformational landscape and intramolecular cyclisation pathway

Quantitative Differentiation Evidence for Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate – Comparator-Anchored Data for Procurement Decisions


Ethyl Ester Hydrolysis Half-Life vs. Methyl Ester in Rat Plasma – Metabolic Stability Differentiation

The ethyl ester moiety of the target compound confers distinct metabolic stability relative to a hypothetical methyl ester analog. In a controlled cross-study comparison, ethyl benzoate exhibited a rat plasma hydrolysis half-life (t₁/₂) of 17 min, while methyl benzoate showed a substantially longer t₁/₂ of 36 min under identical conditions—representing a ~2.1-fold faster hydrolysis rate for the ethyl ester [1]. This divergence in esterase susceptibility means that the ethyl ester cannot be treated as interchangeable with the methyl ester in biological experiments, as the rate of active species release will differ significantly.

Ester Hydrolysis Half-Life
Cross-study comparable
Ethyl benzoate t₁/₂ 17 min vs methyl benzoate 36 min (rat plasma) — ~2.1-fold faster hydrolysis
Supports faster esterase-mediated release kinetics for ethyl ester selection in research PK studies
Data from PMC8856110 Table 2; inter-study comparison, verify in target matrix
Ester prodrug design Metabolic stability Pharmacokinetics

Ortho-Substitution Effect on Benzoate Reactivity vs. Meta and Para Positional Isomers

The ortho-substitution pattern of the propanoyl linker on the benzoate ring of the target compound creates a steric and electronic environment that is distinct from the corresponding meta-substituted (Ethyl 3-[3-(2-methanethioylphenyl)propanoyl]benzoate) and para-substituted (Ethyl 4-[3-(2-methanethioylphenyl)propanoyl]benzoate) positional isomers. The well-established ortho effect in benzoate esters results from steric inhibition of resonance and differential solvation [1]. Quantitative kinetic studies demonstrate that ortho-substituted ethyl benzoates exhibit systematically altered alkaline hydrolysis rates compared to their meta and para counterparts—for example, ethyl 2-bromobenzoate shows a rat plasma t₁/₂ of 10 min vs. 11 min for ethyl 3-bromobenzoate and 12 min for ethyl 4-bromobenzoate, illustrating that positional isomerism alone measurably alters metabolic stability [2]. Extending this principle, the ortho-substituted target compound is expected to display distinct reactivity and recognition profiles relative to its meta and para isomers.

Ortho Effect on Reactivity
Class-level inference
Ortho-substituted ethyl benzoates show altered alkaline hydrolysis vs meta/para (e.g., ethyl 2-bromobenzoate t₁/₂ 10 min vs 11 and 12 min)
Ortho position creates sterically constrained environment; compound-specific magnitude requires empirical determination
Class-level ortho effect characterized across multiple benzoate systems
Positional isomer differentiation Chemical reactivity Structure–activity relationship

Thioformyl (–CH=S) vs. Formyl (–CH=O) Biological Activity Preservation – Class-Level Evidence from Mitomycin C Derivatives

The thioformyl group on the target compound provides a sulfur-containing pharmacophoric element distinct from the oxygen-based formyl analog (Ethyl 2-[3-(2-formylphenyl)propanoyl]benzoate). In a direct head-to-head comparison of 1a-formyl and 1a-thioformyl derivatives of mitomycin C and 2-methylaziridine, the thioformyl-substituted compounds displayed antineoplastic activity comparable to the parent formyl compounds in the murine P388 leukemia in vivo model, with several thioformyl mitomycin C analogues reaching activity levels comparable to the parent drug [1]. This demonstrates that thioformyl-for-formyl substitution can preserve, and in some contexts modulate, biological potency while introducing sulfur-specific reactivity (e.g., altered electrophilicity, distinct covalent bonding potential with cysteine thiols) [1][2].

Thioformyl vs Formyl Activity
Class-level inference
Thioformyl mitomycin C analogues maintained model-response activity comparable to parent formyl compounds in murine P388 leukemia model
Reported to preserve target engagement in model, with sulfur-specific reactivity potential for covalent probe design
Class-level evidence; target compound activity to be empirically characterized
Thioformyl bioisostere Antineoplastic activity Sulfur-containing pharmacophore

2-Methanethioylphenyl vs. 4-Methanethioylphenyl Regioisomer – Differential Conjugation and Steric Environment

The target compound bears the methanethioyl (–CH=S) group at the ortho (2-) position of the phenyl ring, distinguishing it from the regioisomer Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate. Ortho-positioning of the thioformyl group places the reactive C=S bond in close proximity to the propanoyl linker, creating a contiguous ortho,ortho'-disubstituted aromatic system with potential for through-space electronic interactions and intramolecular cyclisation pathways not available to the para-substituted regioisomer [1]. Studies on stable aromatic thioaldehydes demonstrate that ortho-substitution patterns can significantly influence thermal stability and intramolecular reactivity; for example, 2,4,6-tri-t-butylthiobenzaldehyde undergoes intramolecular cyclisation at ~200 °C, whereas para-substituted analogs do not exhibit this pathway [2]. This regioisomer-dependent reactivity has implications for both synthetic utility and shelf-life considerations.

Regioisomer Reactivity
Class-level inference
Ortho-thioformyl positioning enables through-space interactions and intramolecular cyclisation (~200 °C observed in stable thiobenzaldehydes); para regioisomer lacks this pathway
Distinct synthetic handles and molecular recognition surfaces between regioisomers
Qualitative difference; quantitative cyclisation rates are system-dependent
Regioisomer differentiation Conformational analysis Thioformyl orientation

Phenylthio-Ethyl Benzoate Class Biological Activity – Quantitative Benchmarks for Structurally Adjacent Analogs

Although direct biological data for the target compound are not yet available in the peer-reviewed literature, structurally adjacent phenylthio-ethyl benzoate derivatives provide quantitative activity benchmarks that inform the target compound's prospective research utility. In the most closely related published study, four 2-(phenylthio)-ethyl benzoate derivatives were evaluated; compound 2a demonstrated α-amylase inhibition with IC₅₀ = 3.57 ± 1.08 µg/mL (vs. acarbose IC₅₀ = 6.47 µg/mL) and α-glucosidase inhibition with IC₅₀ = 10.09 ± 0.70 µg/mL (vs. acarbose IC₅₀ = 44.79 µg/mL), representing 1.8-fold and 4.4-fold greater potency than the clinical comparator, respectively [1]. Anti-lipase activity was also observed (IC₅₀ = 107.95 ± 1.88 µg/mL vs. orlistat IC₅₀ = 25.01 ± 0.78 µg/mL) [1]. The target compound differs by bearing a thioformyl (–CH=S) group rather than a thioether (–S–), which is expected to alter both electronic character and biological target engagement relative to this benchmark series [2].

Class Bioactivity Benchmarks
Supporting evidence
Phenylthio-ethyl benzoate analog (2a): α-amylase IC₅₀ 3.57 µg/mL (acarbose 6.47 µg/mL); α-glucosidase IC₅₀ 10.09 µg/mL (acarbose 44.79 µg/mL)
Closest available activity benchmark for thioether-benzoate class; target compound activity to be empirically determined
Target compound differs by thioformyl (–CH=S) instead of thioether; values from Sci Rep 2022
Antidiabetic activity α-Amylase inhibition Antioxidant activity

Recommended Research and Industrial Application Scenarios for Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate Based on Established Differentiation Evidence


Thioformyl-Specific Covalent Probe Development in Chemical Biology

The thioformyl (–CH=S) group of the target compound provides a sulfur-based electrophilic warhead that is chemically distinct from the oxygen-based formyl group. Thioaldehydes exhibit enhanced reactivity toward sulfur nucleophiles (e.g., cysteine thiols) and participate in thioaldehyde-specific cycloaddition reactions [1]. The mitomycin C study demonstrated that thioformyl substitution preserves biological target engagement while introducing sulfur-specific reactivity [2]. Researchers developing covalent probes or activity-based protein profiling reagents should select this compound over the formyl analog when thiol-reactive, sulfur-specific electrophilicity is desired.

Preclinical Pharmacokinetic Studies Requiring Defined Esterase Susceptibility

The ethyl ester moiety of the target compound undergoes rat plasma hydrolysis with a t₁/₂ of approximately 17 min—roughly twice as fast as the methyl ester analog (t₁/₂ = 36 min) [1]. This defined difference in esterase susceptibility makes the target compound suitable for experimental designs requiring more rapid ester prodrug activation. Procurement of the ethyl ester specifically, rather than the methyl ester, is warranted when faster release kinetics of the corresponding carboxylic acid are needed for time-resolved pharmacokinetic or pharmacodynamic studies.

Ortho-Substituted Benzoate Scaffold for Structure–Activity Relationship (SAR) Exploration

The ortho-substitution pattern on the benzoate ring creates a sterically constrained molecular environment that can enhance selectivity for binding pockets intolerant of meta- or para-substituted ligands [1]. The ortho effect is well-characterized to alter both chemical reactivity (alkaline hydrolysis rates) and biological recognition (enzyme active site accommodation) relative to positional isomers [2]. This compound should be prioritized over its meta and para isomers when exploring SAR hypotheses involving sterically demanding or shape-constrained target binding sites.

Synthetic Methodology Development Exploiting Intramolecular Ortho-Thioformyl Cyclisation

The juxtaposition of the ortho-thioformyl group and the ortho-propanoyl linker on the phenyl and benzoate rings, respectively, creates a structural predisposition for intramolecular cyclisation reactions—a reactivity pattern documented for ortho-substituted thiobenzaldehydes [1]. This compound serves as a strategic intermediate for synthesizing sulfur-containing heterocycles (e.g., benzothiopyrans, thiochromenes) via thermal or catalytic activation, offering synthetic routes inaccessible to para-substituted regioisomers.

Application
Selection Property
Validation Focus
Thioformyl-specific covalent probe development
Sulfur-based electrophilic warhead distinct from formyl
Thiol-reactivity profiling and cycloaddition pathway analysis
Preclinical PK studies with defined esterase susceptibility
Ethyl ester with controlled hydrolysis profile
Esterase-mediated release kinetics in biological matrices
Ortho-substituted benzoate SAR exploration
Steric constraints from ortho-substitution
Binding selectivity vs meta/para positional isomers
Intramolecular thioformyl cyclisation methodology
Ortho thioformyl-propanoyl juxtaposition
Heterocycle formation efficiency and thermal stability
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